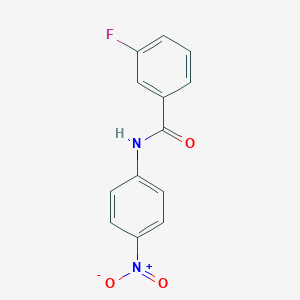![molecular formula C24H16Cl2O4S B187590 Bis[4-(4-chlorophenoxy)phenyl] sulfone CAS No. 78278-96-3](/img/structure/B187590.png)
Bis[4-(4-chlorophenoxy)phenyl] sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[4-(4-chlorophenoxy)phenyl] sulfone, commonly known as BCPS, is an organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BCPS belongs to the family of sulfones, which are known for their diverse range of applications in various fields, including medicine, agriculture, and industry. BCPS has been extensively studied for its potential use as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and autoimmune disorders.
作用機序
The mechanism of action of BCPS is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in cell proliferation, inflammation, and immune response. BCPS has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins that promote inflammation. BCPS has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
生化学的および生理学的効果
BCPS has been shown to have a variety of biochemical and physiological effects. Studies have shown that BCPS can induce apoptosis, or programmed cell death, in cancer cells. BCPS has also been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. Additionally, BCPS has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
BCPS has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. BCPS has also been shown to have low toxicity, making it a safe compound to use in experiments. However, BCPS has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, BCPS has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of BCPS. One potential direction is the development of BCPS as a drug candidate for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of BCPS for these conditions. Another potential direction is the study of the mechanism of action of BCPS. Further studies are needed to fully understand how BCPS works at the cellular and molecular level. Additionally, future studies could focus on the development of new synthetic methods for BCPS that could improve its solubility and stability.
合成法
The synthesis of BCPS involves the reaction of 4-chlorophenol with 4-bromoacetophenone, followed by the reaction of the resulting product with sodium sulfite. The final product is obtained by the reaction of the intermediate product with sulfuric acid. The synthesis of BCPS is a complex process that requires expertise in organic chemistry and careful monitoring of the reaction conditions to obtain a pure product.
科学的研究の応用
BCPS has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that BCPS has anti-inflammatory, anti-tumor, and immunomodulatory properties. BCPS has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. BCPS has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, BCPS has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
特性
CAS番号 |
78278-96-3 |
|---|---|
製品名 |
Bis[4-(4-chlorophenoxy)phenyl] sulfone |
分子式 |
C24H16Cl2O4S |
分子量 |
471.4 g/mol |
IUPAC名 |
1-(4-chlorophenoxy)-4-[4-(4-chlorophenoxy)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C24H16Cl2O4S/c25-17-1-5-19(6-2-17)29-21-9-13-23(14-10-21)31(27,28)24-15-11-22(12-16-24)30-20-7-3-18(26)4-8-20/h1-16H |
InChIキー |
CWGUOWYPSBPGPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



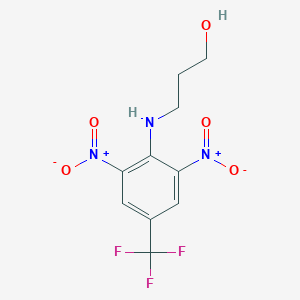
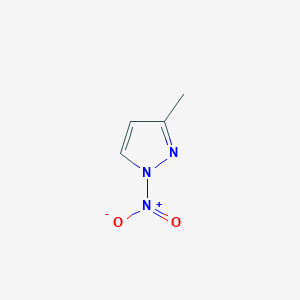
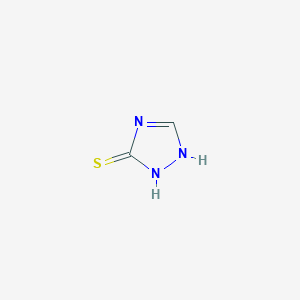
![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)
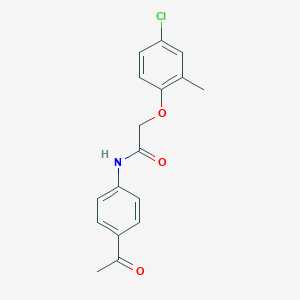
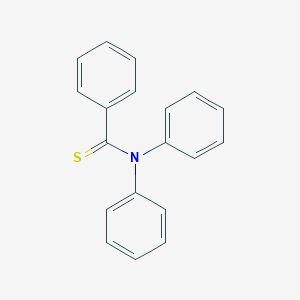
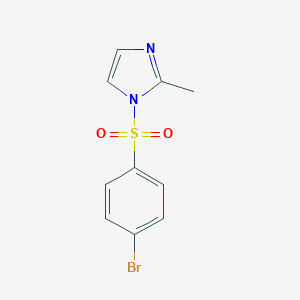
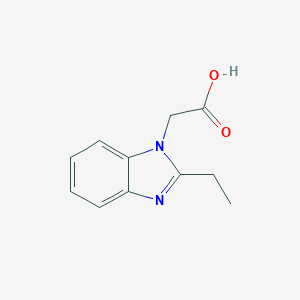
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
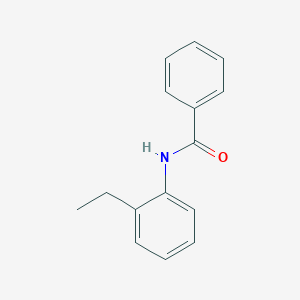
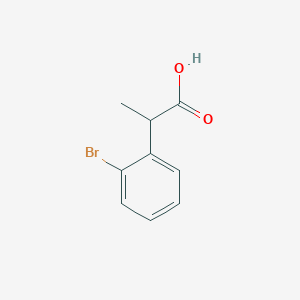
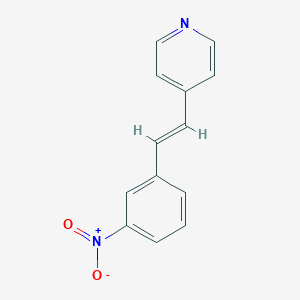
![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)
